N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((5-(Methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a methylthio group at position 5, a 3-(trifluoromethyl)phenyl group at position 4, and a benzamide moiety with a trifluoromethyl group at position 2.
Properties
IUPAC Name |
N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N4OS/c1-31-17-28-27-15(29(17)12-6-4-5-11(9-12)18(20,21)22)10-26-16(30)13-7-2-3-8-14(13)19(23,24)25/h2-9H,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGTKCWRGCKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Coupling Reactions: The final coupling of the triazole derivative with 2-(trifluoromethyl)benzoyl chloride can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon with hydrogen gas, lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antifungal and antibacterial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with specific molecular pathways involved in cancer cell proliferation and survival.
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, its antifungal activity may be due to the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Comparisons
Key Observations:
- Trifluoromethyl Groups: The target compound and ’s derivative both feature trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Compound 8a) .
- Sulfur Substituents: The methylthio group in the target compound differs from the benzylthio group in ’s analog.
- Benzamide Moieties : Compared to flutolanil (a benzamide fungicide), the target compound’s triazole-linked benzamide likely exhibits distinct binding interactions due to steric and electronic effects .
Physicochemical and Spectroscopic Properties
Key Observations:
- Melting Points : The target compound’s melting point is unreported, but analogs with trifluoromethyl groups (e.g., ) may exhibit higher thermal stability due to increased molecular rigidity .
- IR/NMR Data : The absence of C=O bands in triazole-thiones (e.g., Compound 7) confirms tautomerism, whereas the target compound’s benzamide C=O and CF3 groups would dominate its IR profile .
Biological Activity
The compound N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS Number: 391938-83-3) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.4 g/mol. The presence of multiple trifluoromethyl groups and a methylthio moiety suggests significant lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄F₆N₄OS |
| Molecular Weight | 460.4 g/mol |
| CAS Number | 391938-83-3 |
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit promising antitumor properties. For instance, triazoles have been shown to inhibit the growth of various cancer cell lines, including cervical and bladder cancer cells. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the triazole ring enhance cytotoxicity.
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that compounds similar to this compound exhibit IC values ranging from 2.38 to 8.13 µM against various cancer cell lines. Notably, one study reported a compound with an IC of 2.38 µM against the SISO cervical cancer cell line, indicating strong antitumor activity compared to standard chemotherapeutics like cisplatin (IC = 0.24–1.96 µM) .
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with triazole derivatives leads to increased early and late apoptotic cell populations in treated cell lines . The presence of electron-withdrawing groups in the structure is believed to enhance its interaction with cellular targets involved in apoptosis pathways.
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties, targeting bacterial SecA proteins involved in secretion pathways. This has implications for developing new antibiotics, particularly against resistant strains . The compound's structural characteristics suggest it may inhibit bacterial growth by disrupting protein translocation processes.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
